Cas no 1523558-63-5 (2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole])
![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] structure](https://ja.kuujia.com/scimg/cas/1523558-63-5x500.png)
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] 化学的及び物理的性質
名前と識別子
-
- 2',3',4',9'-TETRAHYDROSPIRO[OXETANE-3,1'-PYRIDO[3,4-B]INDOLE]
- 2,3,4,9-Tetrahydrospiro[1H-pyrido[3,4-b]indole-1,3'-oxetane]
- 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]
-
- インチ: 1S/C13H14N2O/c1-2-4-11-9(3-1)10-5-6-14-13(7-16-8-13)12(10)15-11/h1-4,14-15H,5-8H2
- InChIKey: QISDRNKOGBVAGV-UHFFFAOYSA-N
- SMILES: O1CC2(C1)C1=C(C3C=CC=CC=3N1)CCN2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 0
- 複雑さ: 290
- XLogP3: 1
- トポロジー分子極性表面積: 37
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM210335-1g |
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole] |
1523558-63-5 | 95%+ | 1g |
$1471 | 2023-03-07 | |
Chemenu | CM210335-1g |
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole] |
1523558-63-5 | 95+% | 1g |
$1403 | 2021-08-04 | |
Alichem | A029198984-1g |
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole] |
1523558-63-5 | 95% | 1g |
$1,575.00 | 2022-04-02 | |
Alichem | A029198984-250mg |
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-b]indole] |
1523558-63-5 | 95% | 250mg |
$654.00 | 2022-04-02 |
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]に関する追加情報
Introduction to 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] (CAS No. 1523558-63-5)
2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] (CAS No. 1523558-63-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and potential applications of this compound.
The molecular structure of 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] is composed of a spirocyclic system featuring an oxetane ring fused to a pyridoindole moiety. The spirocyclic architecture is known for its rigidity and conformational stability, which can significantly influence the compound's pharmacological properties. The presence of the oxetane ring introduces additional stereochemical complexity, contributing to the compound's unique biological profile.
In terms of chemical synthesis, several methods have been reported for the preparation of 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]. One notable approach involves the intramolecular cyclization of an appropriately substituted pyridine derivative followed by ring expansion to form the oxetane ring. This method has been optimized to achieve high yields and stereoselectivity, making it a preferred route for large-scale synthesis. Recent advancements in catalytic methodologies have further enhanced the efficiency and sustainability of these synthetic processes.
The biological activities of 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] have been extensively studied in various in vitro and in vivo models. One of the most significant findings is its potent anti-inflammatory activity. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] has also demonstrated neuroprotective properties. Research has indicated that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest its potential utility in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] have been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable oral bioavailability and a reasonable half-life in vivo. However, further optimization may be necessary to enhance its pharmacokinetic profile for clinical applications.
Clinical trials are currently underway to assess the safety and efficacy of 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with no serious adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials.
In conclusion, 2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole] (CAS No. 1523558-63-5) is a promising compound with a diverse range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its potential therapeutic applications in various diseases, highlighting its significance in modern drug discovery efforts.
1523558-63-5 (2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]) Related Products
- 112362-88-6(4-4-(dimethylamino)phenylbutanoic acid)
- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)
- 2680685-09-8(tert-butyl N-5-bromo-2-(4-methylpiperazin-1-yl)pyridin-3-ylcarbamate)
- 1797727-04-8(2-(4-fluorophenyl)sulfanyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide)
- 10412-36-9(2-(dichloromethylidene)cyclohexan-1-one)
- 2228332-12-3(tert-butyl N-3-hydroxy-4-(2,2,2-trifluoro-1-hydroxyethyl)phenylcarbamate)
- 890098-98-3([2-(3,5-dimethoxybenzoyl)phenyl] acetate)
- 949570-72-3(8-Bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one)
- 1805536-41-7(Ethyl 3-(chloromethyl)-6-(difluoromethyl)-2-fluoropyridine-5-carboxylate)
- 951894-35-2(3-(4-Chloro-2-fluorophenyl)-2-methyl-1-propene)




